molecular formula C6H3ClF3NO B1396516 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine CAS No. 1227602-53-0

3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine

Cat. No.: B1396516
CAS No.: 1227602-53-0
M. Wt: 197.54 g/mol
InChI Key: ZZFPCFLEFFDVII-UHFFFAOYSA-N
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Description

3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H3ClF3NO and a molecular weight of 197.54 g/mol It is a pyridine derivative, characterized by the presence of a chlorine atom, a hydroxyl group, and a trifluoromethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine typically involves the chlorination and hydroxylation of pyridine derivatives. One common method involves the reaction of 3-chloro-4-hydroxyphenyl chloride with trifluoromethanol . Another approach is the simultaneous vapor-phase chlorination/fluorination at high temperatures (>300°C) using transition metal-based catalysts such as iron fluoride .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chlorine atom can be reduced to form dechlorinated derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups, such as amines or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 3-chloro-2-oxo-4-(trifluoromethyl)pyridine, while substitution of the chlorine atom with an amine can produce 3-amino-2-hydroxy-4-(trifluoromethyl)pyridine.

Scientific Research Applications

3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity and ability to penetrate biological membranes, potentially affecting enzyme activity and receptor binding . The hydroxyl group can form hydrogen bonds with target molecules, influencing their stability and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine is unique due to the combination of its chlorine, hydroxyl, and trifluoromethyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

3-chloro-4-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO/c7-4-3(6(8,9)10)1-2-11-5(4)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFPCFLEFFDVII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20706890
Record name 3-Chloro-4-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20706890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227602-53-0
Record name 3-Chloro-4-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20706890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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